3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde
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Overview
Description
3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is known for its unique chemical structure, which includes a fluoro-substituted benzaldehyde moiety and a methoxyazetidinyl group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
The synthesis of 3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 3-methoxyazetidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine).
Synthetic Route: The key step in the synthesis is the nucleophilic substitution reaction, where the methoxyazetidinyl group is introduced to the fluorobenzaldehyde moiety.
Purification: The final product is purified using techniques such as column chromatography to obtain high purity.
Chemical Reactions Analysis
3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Scientific Research Applications
3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, especially those targeting neurological and inflammatory diseases.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as the inhibition of enzyme activity or the modulation of receptor signaling, leading to changes in cellular responses.
Comparison with Similar Compounds
3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde can be compared with other similar compounds:
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde: This compound has a similar structure but with the fluoro group at a different position, which may result in different chemical reactivity and biological activity.
3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde: Another isomer with the fluoro group at the 4-position, potentially leading to variations in its chemical and biological properties.
5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde: This compound also shares a similar structure but with the fluoro group at the 5-position, which can affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H12FNO2 |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-15-9-5-13(6-9)11-8(7-14)3-2-4-10(11)12/h2-4,7,9H,5-6H2,1H3 |
InChI Key |
BVNKKNUXJUDLJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2=C(C=CC=C2F)C=O |
Origin of Product |
United States |
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